1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperidine ring and the chloroaniline groups contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chloronitrobenzene and piperidine.
Reduction: The nitro group of 4-chloronitrobenzene is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting 4-chloroaniline is then coupled with another aniline derivative under conditions that promote the formation of the desired intermediate.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring, resulting in the formation of the final product.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one can be compared with similar compounds such as:
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one:
2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one: This compound features a phenylethyl group, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919119-17-8 |
---|---|
Molecular Formula |
C19H22ClN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-[4-[2-(4-chloroanilino)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O/c1-14(24)23-12-10-17(11-13-23)22-19-5-3-2-4-18(19)21-16-8-6-15(20)7-9-16/h2-9,17,21-22H,10-13H2,1H3 |
InChI Key |
JOKJAROLWWOWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.